Arginylalanine

Description

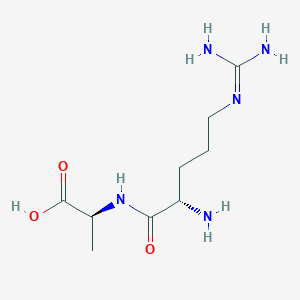

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N5O3/c1-5(8(16)17)14-7(15)6(10)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRUNFYJIHNFKD-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193967 | |

| Record name | Arginylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40968-45-4 | |

| Record name | L-Arginyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40968-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040968454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KRO2N7539 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arginylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the molecular structure of Arginylalanine?

An In-Depth Technical Guide to the Molecular Structure of Arginylalanine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Arg-Ala) is a dipeptide composed of L-arginine and L-alanine, two fundamental proteinogenic amino acids. As a naturally occurring metabolite, its structure and properties are of significant interest in biochemistry, pharmacology, and drug development.[1] The presence of the highly basic guanidinium group from arginine and the simple aliphatic side chain from alanine imparts unique physicochemical characteristics to the molecule. This guide provides a comprehensive overview of the molecular structure, chemical properties, potential biological significance, and representative experimental protocols for the synthesis and analysis of this compound.

Molecular Structure and Identification

This compound is formed through the creation of a peptide bond between the carboxyl group of an L-arginine residue and the amino group of an L-alanine residue.

Logical Structure Diagram

The logical arrangement of this compound highlights the distinct amino acid residues and the connecting peptide bond. The structure features a primary amine, a carboxylic acid, the peptide linkage, and the characteristic guanidinium group on the arginine side chain.

References

The Arginylalanine Nexus: A Technical Guide to Post-Translational Arginylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an arginylalanine peptide bond in a biological context is predominantly achieved through the post-translational modification known as arginylation, a critical process in cellular regulation. This technical guide provides an in-depth exploration of the arginylation pathway, focusing on the enzymatic machinery, kinetic parameters, and experimental methodologies relevant to its study. While the direct biosynthesis of the dipeptide this compound via non-ribosomal peptide synthesis is not a well-characterized pathway, the addition of arginine to N-terminal alanine residues of proteins by Arginyl-tRNA—protein transferase 1 (ATE1) is a key event in the N-degron pathway, influencing protein stability and function. This document serves as a comprehensive resource for researchers investigating the roles of arginylation in health and disease, and for professionals in drug development targeting this pathway.

Introduction: The Arginylation Pathway

Arginylation is a post-translational modification where an arginine residue is transferred from an aminoacylated tRNA (Arg-tRNAArg) to a protein substrate. This process is catalyzed by the enzyme Arginyl-tRNA—protein transferase 1 (ATE1). The addition of arginine can occur at the N-terminus of a protein or on the side chains of acidic residues like aspartate and glutamate. The formation of an this compound linkage specifically refers to the arginylation of a protein with an N-terminal alanine residue.

This modification is a central component of the N-degron pathway (formerly known as the N-end rule pathway), which dictates the half-life of a protein based on the identity of its N-terminal amino acid. An N-terminal arginine acts as a "destabilizing" residue, marking the protein for ubiquitination and subsequent degradation by the proteasome.

The Core Machinery: Arginyl-tRNA—protein transferase 1 (ATE1)

ATE1 is the sole enzyme responsible for protein arginylation in eukaryotes. It utilizes Arg-tRNAArg, a molecule typically involved in ribosomal protein synthesis, as the donor of the arginine residue.

Substrates for ATE1-mediated Arginylation include:

-

Primary Destabilizing Residues: Proteins with N-terminal aspartate (Asp) or glutamate (Glu).

-

Secondary Destabilizing Residues: Proteins with N-terminal asparagine (Asn) or glutamine (Gln), which are first deamidated to Asp and Glu.

-

Tertiary Destabilizing Residues: Proteins with N-terminal cysteine (Cys), which can be oxidized to cysteine-sulfinic acid or cysteine-sulfonic acid, creating an acidic N-terminus that is a substrate for ATE1.

-

Mid-chain Arginylation: ATE1 can also arginylate the side-chain carboxyl groups of Asp and Glu residues within a protein, although the functional consequences of this are less understood.

The direct arginylation of an N-terminal alanine is not the canonical mechanism. However, proteolytic processing of proteins can expose new N-terminal residues, including alanine, which can then be arginylated if the sequence context is favorable, although this is considered a less frequent event compared to the arginylation of acidic residues.

Quantitative Data on ATE1 Activity

The kinetic parameters of ATE1 provide crucial insights into its efficiency and substrate preference. The following table summarizes the kinetic data for Kluyveromyces lactis ATE1 (klAte1) with a peptide substrate.

| Substrate Peptide | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) |

| Asp-peptide | 0.15 ± 0.02 | 1.5 ± 0.3 | 1.0 x 105 |

| Glu-peptide | 0.08 ± 0.01 | 2.0 ± 0.4 | 4.0 x 104 |

Data extracted from PNAS, 2022, 119 (31) e2209597119.

Experimental Protocols

Purification of Recombinant ATE1

Objective: To obtain highly pure and active ATE1 for in vitro assays.

Methodology:

-

Expression: ATE1 is typically expressed in E. coli as a fusion protein with a purification tag (e.g., His-tag).

-

Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a resin that specifically binds the fusion tag (e.g., Ni-NTA agarose for His-tagged proteins).

-

Washing: The resin is washed extensively to remove non-specifically bound proteins.

-

Elution: The ATE1 fusion protein is eluted from the resin using a competitor (e.g., imidazole for His-tagged proteins).

-

Tag Cleavage (Optional): If required, the purification tag can be removed by incubation with a site-specific protease (e.g., TEV protease). A second round of affinity chromatography is then performed to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: The final purification step involves separating the protein by size to ensure homogeneity. The purified ATE1 is then buffer-exchanged into a suitable storage buffer.

In Vitro Arginylation Assay

Objective: To measure the enzymatic activity of ATE1 and to identify its substrates.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture contains:

-

Purified recombinant ATE1

-

A protein or peptide substrate with an appropriate N-terminus

-

Arg-tRNAArg (can be generated in situ or pre-charged)

-

Arginyl-tRNA synthetase (RRS) to charge the tRNA with arginine

-

ATP and Mg2+ for the RRS reaction

-

Radioactively labeled L-arginine (e.g., [3H]-arginine or [14C]-arginine)

-

An appropriate reaction buffer (e.g., HEPES, pH 7.5)

-

-

Reaction Incubation: The reaction is initiated by the addition of ATE1 and incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped, typically by the addition of trichloroacetic acid (TCA) to precipitate the proteins.

-

Detection and Quantification:

-

Filter-binding assay: The precipitated protein is collected on a filter, and the incorporated radioactivity is measured by liquid scintillation counting.

-

SDS-PAGE and Autoradiography: The reaction products are separated by SDS-PAGE, and the arginylated protein is visualized by autoradiography.

-

Mass Spectrometry: For non-radioactive assays, the reaction products are analyzed by mass spectrometry to identify the site of arginylation and to quantify the extent of modification.

-

Quantitative Mass Spectrometry for Arginylation Site Identification

Objective: To identify and quantify arginylation sites on proteins.

Methodology:

-

Sample Preparation: Proteins from cell lysates or in vitro reactions are digested with a protease (e.g., trypsin).

-

Peptide Enrichment (Optional): Arginylated peptides can be enriched using specific antibodies or chemical methods.

-

LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The resulting spectra are searched against a protein database to identify peptides. The presence of an additional arginine residue with a characteristic mass shift is indicative of arginylation. The site of modification can be determined from the fragmentation pattern of the peptide.

-

Quantification: Stable isotope labeling methods (e.g., SILAC or TMT) can be used to compare the levels of arginylation between different samples.

Visualizations of Pathways and Workflows

Arginylalanine: An In-Depth Technical Guide on a Dipeptide with Emerging Biological Significance

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the current scientific understanding of the dipeptide Arginylalanine (Arg-Ala). While research on this specific dipeptide is still in its nascent stages, emerging evidence points towards its involvement in key cellular processes, suggesting potential applications in therapeutics and biotechnology. This document collates the available data on its biological functions, mechanisms of action, and relevant experimental methodologies.

Core Biological Functions and Roles

This compound is a dipeptide composed of the amino acids Arginine and Alanine.[1] While the biological roles of its constituent amino acid, Arginine, are well-documented, ranging from nitric oxide signaling to protein synthesis, the specific functions of the Arg-Ala dipeptide are just beginning to be explored.[2][3] Current research has identified this compound in the bacterium Aeromonas veronii and has implicated it in several distinct biological activities.[4]

Modulation of the Ubiquitin-Proteasome System

One of the most significant identified roles of this compound is its involvement in the regulation of the ubiquitin-proteasome system, a critical pathway for protein degradation. Specifically, this compound, in synergy with a type 2 dipeptide (such as Leu-Ala), has been shown to activate the binding of substrates to the E3 ubiquitin ligase UBR1.[5] This activation is achieved through the dissociation of the autoinhibitory domain of UBR1, thereby enhancing its activity.[5] This finding suggests that this compound may play a regulatory role in cellular protein turnover and quality control.

Gustatory Properties: Salt Taste Enhancement

Beyond its cellular regulatory functions, this compound has been identified as a potential salt taste enhancer.[6][7] Studies on arginyl dipeptides have shown that they can amplify the perception of saltiness, which could have significant implications for the food industry in developing low-sodium products.[6][7]

Cellular Transport

In the yeast Saccharomyces cerevisiae, this compound has been identified as a substrate for the Dal5p transporter, a permease involved in the uptake of allantoate and other nitrogenous compounds.[8] This indicates that cells possess specific mechanisms for the transport of this dipeptide, hinting at its physiological relevance.

Quantitative Data

At present, there is a limited amount of publicly available quantitative data specifically for this compound. The synergistic activation of UBR1 by Arg-Ala and Leu-Ala was observed to be detectable at concentrations of 10 μM for each dipeptide, with a near-saturating effect at 1 mM.[5] Further research is required to establish detailed binding affinities, kinetic parameters, and dose-response relationships for its various biological activities.

Signaling Pathways

The primary signaling pathway in which this compound has been implicated is the Ubiquitin-Proteasome Pathway . Its role appears to be upstream of substrate ubiquitination, acting as an allosteric activator of the E3 ligase UBR1 in conjunction with other dipeptides.

References

- 1. bachem.com [bachem.com]

- 2. Metabolomics identifies disturbances in arginine, phenylalanine, and glycine metabolism as differentiating features of exacerbating atopic asthma in children - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying Arginine in Preclinical Studies: A Practical Guide - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. Metabolomics identifies disturbances in arginine, phenylalanine, and glycine metabolism as differentiating features of exacerbating atopic asthma in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pairs of dipeptides synergistically activate the binding of substrate by ubiquitin ligase through dissociation of its autoinhibitory domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Differential Regulation and Substrate Preferences in Two Peptide Transporters of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Arginylalanine: A Potential Key Metabolite in Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential role of the dipeptide Arginylalanine (Arg-Ala) as a significant metabolite in cellular functions. While the post-translational modification of proteins by arginine (arginylation) is a well-documented process, the specific functions of dipeptides like Arg-Ala are an emerging area of research. This document provides a framework for investigating Arg-Ala, including hypothetical cellular pathways, detailed experimental protocols for its detection and quantification, and potential implications for drug development.

Introduction: The Potential Significance of this compound

Arginine is a critical amino acid involved in numerous metabolic pathways, including the urea cycle, nitric oxide synthesis, and the synthesis of creatine and polyamines.[1] Its metabolites are central to inter-organ communication and the regulation of various physiological processes.[1] The enzymatic addition of arginine to proteins, known as arginylation, is a post-translational modification that can alter protein function and stability.[2]

This guide focuses on the dipeptide this compound, a potential product of protein degradation or a purposefully synthesized molecule with its own biological activity. The presence of Arg-Ala could have significant implications for cellular signaling, metabolic regulation, and disease pathogenesis. Understanding its lifecycle—synthesis, degradation, and interaction with other cellular components—is crucial for elucidating its potential roles.

Hypothetical Metabolic Pathways of this compound

The cellular concentration of this compound is likely regulated by its synthesis and degradation. Two primary hypothetical pathways are proposed:

-

Anabolic Pathway: this compound could be synthesized from its constituent amino acids, L-arginine and L-alanine, by a yet-to-be-identified dipeptide synthetase. This process would likely require ATP.

-

Catabolic Pathway: this compound can be generated during the degradation of arginine-rich proteins by proteasomal or lysosomal pathways. Subsequently, it would be degraded into L-arginine and L-alanine by a specific dipeptidase.

These pathways suggest that the cellular pool of this compound may be linked to protein turnover rates and the availability of its precursor amino acids.

Caption: Hypothetical metabolic pathways for this compound synthesis and degradation.

A Proposed Signaling Role for this compound

Beyond its metabolic role, this compound could function as an extracellular signaling molecule. In this hypothetical pathway, cellular stress could lead to the release of Arg-Ala into the extracellular space. This dipeptide could then bind to a specific G-protein coupled receptor (GPCR) on the same or neighboring cells, initiating an intracellular signaling cascade. This cascade could involve second messengers like cAMP, leading to the activation of protein kinases and ultimately altering gene expression to promote cellular adaptation or response to the initial stress.

Caption: A hypothetical signaling pathway initiated by extracellular this compound.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in biological samples are paramount for studying its function. Mass spectrometry-based approaches are the most reliable methods for this purpose.[2][3]

Sample Preparation and Extraction

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Precipitation: To remove larger proteins, precipitate them by adding a cold organic solvent like acetonitrile or a trichloroacetic acid (TCA) solution.[4]

-

Supernatant Collection: Centrifuge the samples and collect the supernatant containing small molecules, including dipeptides.

-

Solid-Phase Extraction (SPE): For complex samples, use SPE to clean up the sample and enrich for dipeptides.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a high-resolution mass spectrometer is the recommended method for quantifying this compound.[5][6]

| Parameter | Recommended Setting |

| Column | C18 wide pore, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometer | High-resolution instrument (e.g., Orbitrap) |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Data Acquisition | Tandem Mass Spectrometry (MS/MS) for fragmentation analysis |

Table 1: Recommended LC-MS parameters for this compound quantification.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound in cell cultures.

Caption: General experimental workflow for this compound analysis.

Data Presentation and Interpretation

To facilitate comparison across different experimental conditions, quantitative data should be presented in a structured format.

| Cell Line | Treatment | Arg-Ala Concentration (pmol/mg protein) | Standard Deviation |

| HEK293 | Control | Value | Value |

| HEK293 | Stressor A | Value | Value |

| HeLa | Control | Value | Value |

| HeLa | Stressor A | Value | Value |

Table 2: Example data table for this compound quantification in different cell lines.

An increase or decrease in this compound levels upon treatment with a stressor could indicate its involvement in the cellular response to that stress.

Conclusion and Future Directions

The study of this compound as a bioactive metabolite is a promising area of research. The methodologies outlined in this guide provide a robust framework for its detection, quantification, and functional characterization. Future research should focus on:

-

Identifying the enzymes responsible for the synthesis and degradation of this compound.

-

Discovering and characterizing the putative receptor for extracellular this compound.

-

Elucidating the downstream signaling pathways activated by this compound.

-

Investigating the role of this compound in various disease models , such as cancer, neurodegenerative disorders, and metabolic diseases.

A deeper understanding of this compound's role in cellular processes could open new avenues for therapeutic intervention and drug development.

References

- 1. Role of arginine in health and in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hplc.eu [hplc.eu]

- 6. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of L-arginyl-L-alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginyl-L-alanine is a dipeptide composed of the amino acids L-arginine and L-alanine. Dipeptides are of significant interest in pharmaceutical and biochemical research due to their role as signaling molecules, their potential as therapeutic agents, and their use as building blocks for larger peptides and proteins. Understanding the physicochemical properties of L-arginyl-L-alanine is crucial for its application in drug development, formulation, and for elucidating its biological function. This technical guide provides a comprehensive overview of the core physicochemical properties of L-arginyl-L-alanine, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Core Physicochemical Properties

While specific experimental data for L-arginyl-L-alanine is limited in publicly available literature, its properties can be estimated based on the characteristics of its constituent amino acids, L-arginine and L-alanine.

Data Presentation

| Property | L-alanine | L-arginine | L-arginyl-L-alanine (Dipeptide) |

| Molecular Formula | C3H7NO2 | C6H14N4O2 | C9H19N5O3[1] |

| Molecular Weight ( g/mol ) | 89.09 | 174.20 | 245.28[1] |

| Appearance | White crystalline powder | White crystalline powder | Assumed to be a white solid |

| Solubility in Water | 166.5 g/L at 25°C[2] | 182 g/L at 25°C[3] | Expected to be highly soluble |

| pKa (-COOH) | 2.34[4][5][6][7] | 2.17[4][5][6][7] | Estimated to be around 2-3 |

| pKa (-NH3+) | 9.69[4][5][6][7] | 9.04[4][5][6][7] | Estimated to be around 9-10 |

| pKa (Side Chain) | N/A | 12.48 (Guanidinium group)[4][5][6][7] | ~12.5 (Guanidinium group) |

| Isoelectric Point (pI) | 6.00[4][5][6][7] | 10.76[4][5][6][7] | Estimated to be basic (>7) |

Note: The values for L-arginyl-L-alanine are estimations based on the properties of its constituent amino acids and general chemical principles. Experimental verification is recommended for precise characterization.

Mandatory Visualization

Biological Pathway

dot digraph "L-arginine-Nitric-Oxide-Signaling-Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=4, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes L_Arginine [label="L-arginine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L_Arginyl_L_alanine [label="L-arginyl-L-alanine", fillcolor="#FBBC05", fontcolor="#202124"]; eNOS [label="eNOS\n(Endothelial Nitric\nOxide Synthase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges L_Arginyl_L_alanine -> L_Arginine [label="Provides"]; L_Arginine -> NO [label="Substrate", arrowhead=normal, color="#5F6368"]; eNOS -> NO [label="Catalyzes", arrowhead=normal, color="#5F6368", style=dashed]; NO -> sGC [label="Activates", arrowhead=normal, color="#5F6368"]; GTP -> cGMP [arrowhead=normal, color="#5F6368"]; sGC -> cGMP [label="Catalyzes", arrowhead=normal, color="#5F6368", style=dashed]; cGMP -> PKG [label="Activates", arrowhead=normal, color="#5F6368"]; PKG -> Relaxation [label="Leads to", arrowhead=normal, color="#5F6368"]; } L-arginine-Nitric Oxide Signaling Pathway.

Experimental Protocols

Solubility Determination (Gravimetric Method)

A common method to determine the solubility of a dipeptide is the gravimetric method.[8]

Workflow for Solubility Determination dot digraph "Solubility_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_solution [label="Prepare supersaturated solution:\nAdd excess L-arginyl-L-alanine to solvent (e.g., water).", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibrate [label="Equilibrate at constant temperature with stirring for a defined period (e.g., 24-48h).", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate solid from the saturated solution (e.g., centrifugation, filtration).", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_aliquot [label="Accurately weigh an aliquot of the clear supernatant.", fillcolor="#FBBC05", fontcolor="#202124"]; evaporate [label="Evaporate the solvent from the aliquot to dryness.", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh_residue [label="Accurately weigh the dried residue (solute).", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="Calculate solubility (e.g., in g/L or mol/L).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_solution; prep_solution -> equilibrate; equilibrate -> separate; separate -> weigh_aliquot; weigh_aliquot -> evaporate; evaporate -> weigh_residue; weigh_residue -> calculate; calculate -> end; } Workflow for Gravimetric Solubility Determination.

Detailed Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of L-arginyl-L-alanine to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Sample Collection: Carefully withdraw a known volume or weight of the clear supernatant.

-

Solvent Evaporation: Evaporate the solvent from the collected sample to complete dryness. This can be achieved using a vacuum oven or by lyophilization.

-

Weighing: Accurately weigh the dried residue.

-

Calculation: Calculate the solubility based on the mass of the residue and the volume/mass of the supernatant aliquot.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.[9][10]

Workflow for pKa Determination dot digraph "pKa_Determination_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_sample [label="Prepare a solution of L-arginyl-L-alanine of known concentration in water.", fillcolor="#F1F3F4", fontcolor="#202124"]; calibrate_ph [label="Calibrate pH meter with standard buffers.", fillcolor="#FBBC05", fontcolor="#202124"]; titrate [label="Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) titrant.", fillcolor="#F1F3F4", fontcolor="#202124"]; record_ph [label="Record pH values after each incremental addition of titrant.", fillcolor="#FBBC05", fontcolor="#202124"]; plot_curve [label="Plot the titration curve (pH vs. volume of titrant added).", fillcolor="#F1F3F4", fontcolor="#202124"]; determine_pka [label="Determine pKa values from the inflection points or the half-equivalence points of the curve.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_sample; prep_sample -> calibrate_ph; calibrate_ph -> titrate; titrate -> record_ph; record_ph -> plot_curve; plot_curve -> determine_pka; determine_pka -> end; } Workflow for Potentiometric pKa Determination.

Detailed Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of L-arginyl-L-alanine in deionized water to make a solution of known concentration (e.g., 1-10 mM).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration Setup: Place the sample solution in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (half-equivalence points). The equivalence points can be determined from the inflection points of the curve, often by analyzing the first or second derivative of the titration curve.

Stability Testing (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of peptides by separating the intact peptide from its degradation products.[11][12]

Workflow for Stability Testing dot digraph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_samples [label="Prepare solutions of L-arginyl-L-alanine and subject them to various stress conditions (e.g., pH, temperature, light).", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_aliquots [label="Collect aliquots at different time points.", fillcolor="#FBBC05", fontcolor="#202124"]; hplc_analysis [label="Analyze aliquots by a validated stability-indicating HPLC method.", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify the peak area of the intact peptide and any degradation products.", fillcolor="#FBBC05", fontcolor="#202124"]; calculate_degradation [label="Calculate the percentage of remaining intact peptide and the rate of degradation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_samples; prep_samples -> collect_aliquots; collect_aliquots -> hplc_analysis; hplc_analysis -> quantify; quantify -> calculate_degradation; calculate_degradation -> end; } Workflow for HPLC-based Stability Testing.

Detailed Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC method. This typically involves a reversed-phase column (e.g., C18) and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic modifier (e.g., acetonitrile). The method must be able to resolve the peak of the intact L-arginyl-L-alanine from peaks of potential degradation products.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the dipeptide to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.

-

Stability Study: Prepare solutions of L-arginyl-L-alanine in relevant buffers and store them under controlled conditions (e.g., different temperatures and humidity levels).

-

Sample Analysis: At specified time points, withdraw aliquots from the stability samples, dilute if necessary, and inject them into the HPLC system.

-

Data Analysis: Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact dipeptide. The percentage of the remaining intact dipeptide can be calculated over time to determine its stability under the tested conditions.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of L-arginyl-L-alanine. While experimental data for this specific dipeptide is not extensively available, the provided information on its constituent amino acids and the detailed experimental protocols offer a robust framework for its characterization. The visualization of the nitric oxide signaling pathway highlights a key area of its biological relevance. The presented methodologies will enable researchers and drug development professionals to accurately determine the critical physicochemical parameters of L-arginyl-L-alanine, facilitating its further investigation and potential therapeutic applications.

References

- 1. L-Arginine, L-alanyl- | C9H19N5O3 | CID 446132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Water Solubility of 20 Common L-Amino Acids - Dora Agri-Tech [doraagri.com]

- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. peptideweb.com [peptideweb.com]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. Amino Acids [vanderbilt.edu]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

Arginylalanine (Arg-Ala): A Potential Signaling Molecule Explored

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dipeptides, the simplest protein fragments, are increasingly recognized for their diverse biological activities beyond their basic nutritional role. While individual amino acids like arginine are known precursors to signaling molecules, the direct signaling capabilities of specific dipeptides remain a nascent field of study. This technical guide explores the theoretical potential of Arginylalanine (Arg-Ala) as a signaling molecule. Drawing upon the known biological roles of its constituent amino acids and the mechanisms of dipeptide transport and action, we propose hypothetical signaling pathways and provide a comprehensive framework of experimental protocols to investigate this potential. This document serves as a foundational resource for researchers aiming to elucidate the functional role of Arg-Ala and other dipeptides in cellular communication.

Introduction: Dipeptides as Emerging Bioactive Molecules

Cellular signaling is a fundamental process orchestrated by a diverse array of molecules that bind to specific receptors to elicit cellular responses.[1] While classical signaling molecules include hormones, neurotransmitters, and growth factors, there is growing evidence that smaller molecules, including dipeptides, can also possess significant biological activities, such as anti-inflammatory, anti-cancer, and neuroprotective properties.[2] Dipeptides can be generated from protein degradation or, in some cases, synthesized directly.[2] They are transported into cells via specific carriers, such as the proton-coupled oligopeptide transporters (POTs) PepT1 and PepT2, which are expressed in various tissues including the intestine, kidneys, and brain.[3][4][5] Once inside the cell, or by interacting with cell surface receptors, they have the potential to modulate signaling cascades. This guide focuses on the dipeptide this compound, postulating its potential role as a signaling entity based on the well-established functions of L-arginine and the transport mechanisms available to dipeptides.

The Constituent Amino Acids: Building Blocks for Signaling

The signaling potential of Arg-Ala can be inferred from the known roles of its components, L-arginine and L-alanine.

-

L-Arginine: A semi-essential amino acid, L-arginine is a critical substrate for nitric oxide synthases (NOS) in the production of nitric oxide (NO), a pivotal signaling molecule in the nervous, immune, and circulatory systems.[6][7][8] NO is a potent vasodilator and regulates key metabolic pathways.[7][8] Arginine itself also plays a role in stimulating anabolic pathways like the mammalian target of rapamycin (mTOR) signaling pathway, which is a master regulator of cell growth and protein synthesis.[9][10][11]

-

L-Alanine: As a non-essential amino acid, alanine's role in signaling is less direct. It is a key component in glucose metabolism via the glucose-alanine cycle and serves as a building block for proteins. While not a primary signaling molecule itself, its presence is crucial for cellular energy homeostasis, which indirectly influences signaling network states.

Hypothetical Signaling Mechanisms of this compound

Based on the current understanding of dipeptide biology, we propose two primary hypothetical mechanisms through which Arg-Ala could exert signaling effects.

Intracellular Signaling Following Transport and Hydrolysis

The most direct potential mechanism involves the transport of intact Arg-Ala into the cell, followed by its hydrolysis into L-arginine and L-alanine, which then engage with their respective intracellular targets. Mammalian peptide transporters like PepT1 and PepT2 are capable of transporting a wide variety of di- and tripeptides.[4][12] Studies on the Arg-Arg dipeptide have shown it can be taken up by cells and influence the mTOR signaling pathway.[13][14] A similar mechanism is plausible for Arg-Ala.

Once intracellular, the released L-arginine could be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO). NO, in turn, can activate soluble guanylate cyclase (sGC), leading to the production of the second messenger cyclic guanosine monophosphate (cGMP) and the activation of downstream pathways.[7] Alternatively, the increased intracellular concentration of arginine could contribute to the activation of the mTORC1 complex, promoting protein synthesis and cell growth.[9][10]

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mammalian peptide transporters as targets for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide transporters and their roles in physiological processes and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

- 9. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 10. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of mammalian proton-coupled peptide transporters [elifesciences.org]

- 13. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Silico Prediction of Arginylalanine Binding Sites: A Technical Guide

Abstract

The dipeptide Arginylalanine (Arg-Ala), composed of a positively charged arginine residue and a small, hydrophobic alanine residue, represents a key recognition motif in various biological processes. Identifying and characterizing Arg-Ala binding sites on protein targets is crucial for understanding these processes and for the rational design of novel therapeutics. While direct computational studies on Arg-Ala are not widely documented, principles derived from protein-peptide and protein-amino acid interaction studies provide a robust framework for its prediction. This technical guide outlines a comprehensive in silico workflow for predicting and validating Arg-Ala binding sites, integrating structure-based methods, machine learning approaches, and essential experimental validation techniques. We provide detailed methodologies, performance metrics for relevant predictors, and logical diagrams to facilitate a deeper understanding of the computational strategies involved.

Introduction to this compound and In Silico Prediction

This compound combines the distinct physicochemical properties of its constituent amino acids. The arginine residue's guanidinium group is a strong hydrogen bond donor and is often involved in electrostatic interactions with negatively charged residues like aspartate or glutamate. The alanine residue provides a small, non-polar methyl group, contributing to hydrophobic interactions within the binding pocket. The prediction of where this specific dipeptide binds to a protein surface is a specialized case of the broader challenge of protein-ligand interaction mapping.

In silico methods offer a time- and cost-effective alternative to high-throughput experimental screening for identifying potential binding sites.[1] These computational approaches can be broadly categorized into structure-based, sequence-based, and machine learning methods.[2][3] A robust prediction strategy often integrates multiple methods before proceeding to experimental validation.

A Generalized Workflow for Arg-Ala Binding Site Prediction

The prediction and validation of an this compound binding site is a multi-stage process that begins with computational analysis and culminates in experimental verification. This workflow ensures that predictions are systematically refined and rigorously tested.

References

The Therapeutic Frontier of Arginylalanine: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

The dipeptide Arginylalanine (Arg-Ala), composed of the amino acids L-arginine and L-alanine, presents a compelling yet underexplored area for therapeutic innovation. While extensive research has illuminated the multifaceted roles of its constituent amino acid, L-arginine, in cellular signaling and disease modulation, the specific therapeutic potential of this compound as a distinct molecular entity remains in its nascent stages. This technical guide synthesizes the current understanding of arginine-related biological activities, extrapolates the potential therapeutic avenues for this compound, and provides a framework for its future investigation. By examining the known pharmacology of L-arginine and the structural significance of dipeptides in biological systems, this paper aims to equip researchers and drug development professionals with the foundational knowledge and methodological considerations necessary to explore the therapeutic promise of this compound.

Introduction: The Rationale for Investigating this compound

L-arginine is a semi-essential amino acid renowned for its critical role as the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[1][2] NO is a pivotal signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[2][3] Consequently, L-arginine has been investigated as a therapeutic agent for various cardiovascular, metabolic, and immune-related disorders.[1][4][5]

The dipeptide structure, this compound, offers several potential advantages over the administration of L-arginine alone. Dipeptides can exhibit unique physicochemical properties, altered bioavailability, and distinct interactions with cellular targets. The incorporation of alanine may influence the peptide's stability, transport, and receptor-binding profile. This whitepaper will explore the potential therapeutic applications of this compound by dissecting the known biological effects of arginine and considering the impact of its conjugation with alanine.

Potential Therapeutic Areas

Based on the well-documented therapeutic effects of L-arginine and the emerging research on arginine-rich peptides, the following areas represent promising avenues for the investigation of this compound:

-

Cardiovascular Diseases: By potentially serving as a precursor for NO synthesis, this compound could play a role in improving endothelial function and promoting vasodilation, making it a candidate for conditions like hypertension and atherosclerosis.[1][2]

-

Wound Healing: L-arginine is known to promote wound healing through its roles in collagen synthesis and immune function.[6] this compound may offer a more targeted or efficient delivery of this therapeutic effect.

-

Neuroprotection: Cationic arginine-rich peptides (CARPs) have demonstrated neuroprotective properties by mitigating excitotoxic cell death and mitochondrial dysfunction.[7][8] this compound, as a simple CARP, could be explored for its potential in neurodegenerative disease models.

-

Oncology: The modulation of arginine metabolism is a key strategy in cancer therapy. While arginine deprivation is used to target certain tumors, the specific effects of this compound on cancer cell signaling and the tumor microenvironment warrant investigation.[9]

-

Metabolic Disorders: L-arginine supplementation has been shown to improve insulin sensitivity and glucose tolerance.[5] The therapeutic potential of this compound in conditions such as type 2 diabetes should be systematically evaluated.

Quantitative Data Summary

Due to the limited research specifically on this compound, quantitative data is primarily derived from studies on L-arginine and related peptides. The following tables provide a representative summary of relevant data to inform future studies on this compound.

| Compound | Parameter | Model/System | Observed Effect | Reference |

| L-arginine | Plasma Levels | Humans | Normal dietary intake ~5 g/day .[2] | [2] |

| L-arginine | Therapeutic Dose | Humans | 3-8 g/day appears safe for chronic administration.[2] | [2] |

| L-arginine | GLP-1 Secretion | In vivo | Oral supplementation stimulates postprandial GLP-1 secretion.[5] | [5] |

| [¹⁸F]7 (Arginine Derivative) | Tumor Uptake | MCF-7 Xenograft | 1.71 ± 0.09 %ID/g at 60 min post-administration.[10][11] | [10][11] |

| Cationic Peptides (7a-f) | Hydrophobicity | In silico | Varied based on amino acid composition (e.g., 7d had the highest mean hydrophobicity of 0.77).[12] | [12] |

Table 1: Representative Quantitative Data from L-arginine and Arginine-Derivative Studies.

Postulated Signaling Pathways for this compound

The signaling pathways modulated by this compound are likely to overlap with those influenced by L-arginine. The primary hypothesized pathway involves the generation of nitric oxide.

Nitric Oxide Synthesis Pathway

This compound, upon cellular uptake and potential hydrolysis into its constituent amino acids, would provide a substrate for nitric oxide synthase (NOS).

Caption: Postulated pathway for this compound-mediated nitric oxide production.

mTOR Signaling Pathway

Amino acids, including arginine, are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Caption: Hypothesized involvement of this compound in the mTOR signaling pathway.

Experimental Protocols

The following section outlines generalized experimental protocols that can be adapted for the investigation of this compound.

Synthesis and Characterization of this compound

A standard solid-phase peptide synthesis (SPPS) protocol can be employed for the synthesis of this compound.

Caption: General workflow for the solid-phase synthesis of this compound.

Methodology:

-

Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the alanine.

-

Amino Acid Coupling: Activate Fmoc-Arg(Pbf)-OH using a coupling reagent such as HBTU/HOBt and couple it to the deprotected alanine on the resin.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the Pbf side-chain protecting group from arginine.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Biological Evaluation

Cell Viability Assay (MTT Assay):

-

Cell Culture: Plate cells of interest (e.g., endothelial cells, neuronal cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Nitric Oxide Production Assay (Griess Assay):

-

Cell Culture and Treatment: Culture endothelial cells and treat with this compound as described above.

-

Sample Collection: Collect the cell culture supernatant at desired time points.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate.

-

Absorbance Measurement: Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO metabolism.

Conclusion and Future Directions

This compound stands as a molecule of significant therapeutic interest, primarily due to the well-established biological importance of its constituent, L-arginine. While direct experimental evidence for the therapeutic efficacy of this compound is currently sparse, the potential for this dipeptide to act as a novel therapeutic agent is substantial. Future research should focus on:

-

Systematic In Vitro and In Vivo Studies: Comprehensive evaluation of this compound's effects in various disease models is crucial to validate its therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a drug.

-

Mechanism of Action Elucidation: Detailed studies are needed to uncover the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative Studies: Direct comparisons of the efficacy and safety of this compound versus L-arginine will be critical in establishing its therapeutic advantages.

The exploration of this compound offers a promising frontier in drug discovery. The foundational knowledge and experimental frameworks provided in this whitepaper are intended to catalyze further research and unlock the full therapeutic potential of this intriguing dipeptide.

References

- 1. The clinical pharmacology of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacodynamics of L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of arginine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Potential of L-Arginine in Prevention and Treatment of Disturbed Carbohydrate and Lipid Metabolism—A Review [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 9. Arginase-1 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

Arginylalanine role in protein post-translational modification

An In-depth Technical Guide on Protein Arginylation: Mechanisms, Biological Roles, and Experimental Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein arginylation is a crucial post-translational modification (PTM) involving the addition of an arginine residue to proteins, a process catalyzed by arginyltransferase (ATE1). This modification plays a significant role in various cellular processes, including protein degradation, regulation of the cytoskeleton, embryogenesis, and cardiovascular development. Initially sought for information on "arginylalanine," this guide clarifies the scientifically established PTM is, in fact, "arginylation." This document provides a comprehensive overview of the enzymatic machinery, molecular mechanisms, and diverse biological functions of protein arginylation. It further details the experimental protocols for the identification and characterization of arginylated proteins, with a focus on mass spectrometry-based approaches and in vitro assays. Quantitative data on arginylation substrates and its impact on protein stability are summarized, and key cellular pathways are visually represented to facilitate a deeper understanding of this important regulatory mechanism.

Introduction to Protein Arginylation

Post-translational modifications (PTMs) are essential for expanding the functional diversity of the proteome. Among these, protein arginylation, the addition of an arginine residue to a protein, has emerged as a critical regulator of cellular function[1]. This modification is catalyzed by the enzyme arginyltransferase (ATE1), which transfers arginine from an aminoacyl-tRNA to the target protein without the involvement of ribosomes[1]. Arginylation can occur at two main locations on a protein: the N-terminal α-amino group or the side-chain carboxyl groups of aspartic and glutamic acid residues[2][3].

Historically, N-terminal arginylation has been linked to the N-end rule pathway, which dictates that the identity of the N-terminal amino acid of a protein determines its half-life[1][4]. Proteins with N-terminal arginine are often targeted for ubiquitination and subsequent degradation by the proteasome[1][3]. However, recent research has unveiled non-degradative roles for arginylation, such as in the regulation of the actin cytoskeleton, cell motility, and protein folding[3][5].

The Enzymatic Machinery: Arginyltransferase (ATE1)

The sole enzyme known to catalyze protein arginylation in eukaryotes is arginyltransferase 1 (ATE1)[6]. The ATE1 gene is highly conserved across eukaryotic species, highlighting its biological importance[1]. In mammals, the ATE1 gene can produce multiple isoforms through alternative splicing, and these isoforms may exhibit different substrate specificities and tissue distribution patterns[7].

ATE1 utilizes arginyl-tRNA as the donor of the arginine residue. The enzyme recognizes specific structural motifs on the surface of target proteins, rather than just the primary amino acid sequence[8]. While the canonical N-terminal targets for arginylation are aspartate, glutamate, and oxidized cysteine, studies have shown that other N-terminal residues can also be arginylated[3][9]. Furthermore, ATE1 can arginylate the side chains of internal aspartate and glutamate residues[2].

Biological Roles and Signaling Pathways

The N-End Rule Pathway and Protein Degradation

A primary and well-established function of N-terminal arginylation is its role in the N-end rule pathway of protein degradation. This pathway is a critical component of cellular protein quality control. Proteins with N-terminal aspartate or glutamate are first arginylated by ATE1. The newly exposed N-terminal arginine is then recognized by N-recognins, a class of E3 ubiquitin ligases, which mediate the polyubiquitination of the protein. This polyubiquitin chain serves as a signal for degradation by the 26S proteasome[3][9].

Regulation of the Cytoskeleton

Beyond its role in protein degradation, arginylation has been shown to be a key regulator of the cytoskeleton[5]. A significant portion of identified arginylated proteins are components of the cytoskeleton, including actin and tubulin[5]. For instance, N-terminal arginylation of β-actin has been demonstrated to be important for cell motility[5]. This suggests that arginylation can directly modulate the function of cytoskeletal proteins, impacting cellular processes such as cell migration and adhesion.

Other Biological Functions

Arginylation is implicated in a wide array of other biological processes:

-

Embryogenesis and Development: Knockout of the Ate1 gene in mice is embryonically lethal, with severe defects in cardiovascular development and angiogenesis, indicating an indispensable role for arginylation in these processes[3].

-

Stress Response: Arginylation of calreticulin during endoplasmic reticulum stress facilitates its function in stress granules[3].

-

Neurobiology: Arginylation of β-amyloid has been suggested to promote its proper folding and prevent aggregation, a key event in Alzheimer's disease[1].

Quantitative Data on Protein Arginylation

The identification and quantification of arginylated proteins are crucial for understanding the scope and impact of this PTM. Mass spectrometry-based proteomics has been the primary tool for these studies.

| Table 1: Summary of a Global Analysis of Arginylated Proteins in Mouse Tissues | |

| Parameter | Finding |

| Total Proteins Identified as Arginylated | 43[10] |

| Functional Categories of Identified Proteins | Cytoskeleton, primary metabolic pathways[8][10] |

| N-terminal Residue Specificity | Can occur on any N-terminally exposed residue[8] |

| Recognition Mechanism | Likely involves a structural motif on the protein surface[8] |

| Table 2: Effect of N-terminal Arginine on Protein Half-life in S. cerevisiae | |

| N-terminal Residue | Approximate Half-life |

| Stabilizing Residues (e.g., Met, Gly, Ala) | > 20 hours[4] |

| Destabilizing Residue (Arg) | ~ 2 minutes[4] |

Experimental Protocols

Identification of Arginylated Proteins by Mass Spectrometry

Mass spectrometry is the definitive method for identifying arginylated proteins and their modification sites[11][12]. A general workflow for this process is outlined below.

References

- 1. Arginylation - Wikipedia [en.wikipedia.org]

- 2. Biochemical analysis of protein arginylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein arginylation, a global biological regulator that targets actin cytoskeleton and the muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-end rule - Wikipedia [en.wikipedia.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. genecards.org [genecards.org]

- 7. Arginyltransferase, its specificity, putative substrates, bidirectional promoter, and splicing-derived isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Global Analysis of Posttranslational Protein Arginylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analyzing N-terminal Arginylation through the Use of Peptide Arrays and Degradation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Arginylated Proteins by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Solid-Phase Synthesis of Arginylalanine (Arg-Ala): An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of the dipeptide Arginylalanine (Arg-Ala). Utilizing the widely adopted Fmoc/tBu strategy, this protocol details the step-by-step procedure starting from a pre-loaded Fmoc-Arg(Pbf)-Wang resin. The application note covers all critical stages of the synthesis, including Fmoc deprotection, the coupling of Fmoc-Ala-OH, and the final cleavage and deprotection of the dipeptide from the solid support. Furthermore, this guide outlines the purification and analysis of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Quantitative data regarding reagents and expected outcomes are presented in tabular format for clarity. Visual representations of the experimental workflow and key chemical transformations are provided using Graphviz diagrams to facilitate a deeper understanding of the process.

Introduction

Solid-phase peptide synthesis (SPPS) has revolutionized the assembly of peptides by anchoring the C-terminal amino acid to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by filtration. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS due to the base-labile nature of the Fmoc protecting group, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups.[1]

This compound is a simple dipeptide that serves as an excellent model for demonstrating the fundamental principles of SPPS. The synthesis involves the sequential addition of alanine to an arginine residue pre-attached to a Wang resin. The guanidinium group of arginine is protected with the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group to prevent side reactions during synthesis. This document provides a detailed protocol for the manual synthesis of Arg-Ala, which can be adapted for automated synthesizers.

Data Presentation

Table 1: Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-Arg(Pbf)-Wang resin | Various | Peptide synthesis grade |

| Fmoc-Ala-OH | Various | Peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |

| Dichloromethane (DCM) | Various | ACS grade or higher |

| Piperidine | Various | Reagent grade |

| HBTU (HBTU) | Various | Peptide synthesis grade |

| HOBt (HOBt) | Various | Peptide synthesis grade |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade or higher |

| Acetonitrile (ACN) | Various | HPLC grade |

Table 2: Key Synthesis Parameters and Expected Outcomes

| Parameter | Value | Reference/Comment |

| Resin Loading | 0.3 - 0.8 mmol/g | Typical for pre-loaded Wang resins. |

| Fmoc-Ala-OH Excess | 3 - 5 equivalents | To ensure complete coupling. |

| Coupling Agent Excess | 3 - 5 equivalents | To ensure complete coupling. |

| Coupling Time | 1 - 2 hours | Can be monitored by Kaiser test. |

| Cleavage Time | 1.5 - 2 hours | |

| Expected Crude Purity | >70% | Based on typical dipeptide syntheses.[2] |

| Expected Final Yield | 60-80% | After purification, based on initial resin loading. |

Experimental Protocols

Resin Swelling

-

Place the Fmoc-Arg(Pbf)-Wang resin (1 equivalent, e.g., 0.2 mmol) in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF from the reaction vessel.

Fmoc Deprotection

-

To the swollen resin, add a 20% solution of piperidine in DMF (v/v) (10 mL per gram of resin).

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the treatment with the 20% piperidine in DMF solution for another 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL) to remove residual piperidine.

Coupling of Fmoc-Ala-OH

-

In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

To monitor the reaction completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates a complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Final Fmoc Deprotection

-

Repeat the Fmoc deprotection procedure as described in section 2 to remove the Fmoc group from the newly added Alanine residue.

Cleavage and Deprotection

-

Wash the deprotected peptide-resin with DCM (3 x 10 mL) and dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). A common volume is 10 mL per gram of resin.

-

Add the cleavage cocktail to the dried resin and agitate the mixture at room temperature for 1.5-2 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of TFA, and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC using a C18 column. A typical gradient is from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

-

Collect the fractions containing the desired peptide, identified by its retention time and confirmed by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final this compound dipeptide as a white powder.

-

The purity of the final product can be assessed by analytical RP-HPLC and the identity can be confirmed by mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Caption: Key chemical transformations in the synthesis of this compound.

References

Application Notes and Protocols for the Liquid-Phase Peptide Synthesis of Arginine-Alanine (Arg-Ala)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the liquid-phase peptide synthesis (LPPS) of the dipeptide Arginine-Alanine (Arg-Ala). This document outlines the necessary reagents, step-by-step procedures, and analytical methods for the successful synthesis, purification, and characterization of the target dipeptide.

Introduction

Liquid-phase peptide synthesis (LPPS) is a classical method for synthesizing peptides in solution. It offers advantages over solid-phase peptide synthesis (SPPS), particularly for large-scale production and the synthesis of short peptides, as it allows for the purification of intermediates at each step, potentially leading to a purer final product.[1] This protocol details the synthesis of Arg-Ala, a dipeptide with various biological and pharmaceutical interests. The strategy involves the use of protecting groups for the reactive moieties of the amino acids, a coupling agent to facilitate peptide bond formation, and subsequent deprotection and purification steps.

Synthesis Strategy

The synthesis of Arg-Ala will be performed in the C- to N-terminal direction. The strategy employs an N-terminally protected Arginine derivative and a C-terminally protected Alanine derivative. The Arginine is protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group and at the side chain with a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[2] The Alanine is protected at the C-terminus as a methyl ester (OMe). The peptide bond is formed using a carbodiimide coupling agent. The final deprotection step removes the Boc and Pbf groups simultaneously.

The overall synthetic workflow is depicted below:

References

Application Note: Purification of Synthetic Arginylalanine (Arg-Ala) Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the purification of the synthetic dipeptide Arginylalanine (Arg-Ala) utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a dipeptide composed of L-arginine and L-alanine, presents a purification challenge due to its hydrophilic and basic nature, primarily conferred by the arginine residue. The described protocol employs a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure adequate retention and sharp peak elution. This method is suitable for obtaining high-purity Arg-Ala for research, and as a foundational technique for process development in pharmaceutical applications.

Introduction